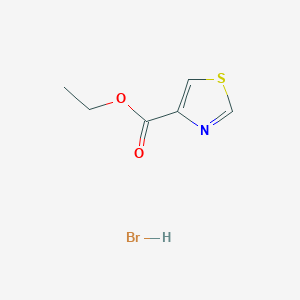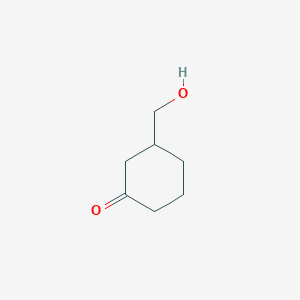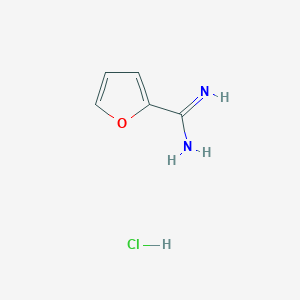
Furan-2-carboximidamide hydrochloride
Overview
Description
Furan-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H6N2O•HCl and a molecular weight of 146.58 .
Synthesis Analysis
Furan-2-carboximidamide hydrochloride can be synthesized from biomass-derived chemicals . Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3 H)-ones by ligand-free photocatalytic C–C bond cleavage .Molecular Structure Analysis
The molecular structure of Furan-2-carboximidamide hydrochloride is represented by the molecular formula C5H7ClN2O . The compound has a molecular weight of 146.57500 . The compound crystallizes in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
Furan-2-carboximidamide hydrochloride can undergo various chemical reactions. For instance, furans were prepared by the silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid (PTSA) and methanol .Physical And Chemical Properties Analysis
Furan-2-carboximidamide hydrochloride has a boiling point of 220.1ºC at 760 mmHg . The exact physical and chemical properties of this compound may need further experimental determination.Scientific Research Applications
Synthesis and Properties of 2-Acylaminofurans : Furan-2-carboximidamides are used in the synthesis of 2-acylaminofurans. The oxidation of furan-2-carboximidamides results in the formation of N1-acyl-N1-(2-furyl)ureas, which can be thermolyzed to produce 2-acylaminofurans. These compounds have been shown to undergo cycloaddition reactions with electron-deficient alkynes, producing phenols after spontaneous ring opening. This process is significant in the context of synthetic chemistry and materials science (Bobošíková et al., 2001).
Crystal Structure Analysis : The compound 2-Amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, related to furan-2-carboximidamides, has been analyzed for its crystal structure. This analysis provides insights into the molecular conformation and potential interactions in a crystalline state, which is useful in the fields of crystallography and materials science (Kumar et al., 2017).
Synthesis of Pharmaceutical Compounds : Furan-2-carboxylic acid, a related compound, has been utilized in the synthesis of pilocarpine, a medication used to treat dry mouth and glaucoma. This showcases the application of furan derivatives in pharmaceutical synthesis, highlighting their potential in drug development (Schmidt et al., 2021).
Biomass Conversion to Chemicals : Research indicates that furan derivatives derived from biomass can be used as substitutes for petroleum-based building blocks in plastic and fine chemical production. For instance, a method for converting fructose to 5-hydroxymethylfurfural, a furan derivative, demonstrates this potential in renewable resources and green chemistry (Román‐Leshkov et al., 2006).
Development of Biobased Polyesters : Furan derivatives have been used in the enzymatic polymerization of novel biobased furan polyesters. This application in the field of polymer chemistry highlights the potential of furan derivatives in creating sustainable materials (Jiang et al., 2014).
Antimicrobial Properties : A new series of furan-3-carboxamides, synthesized from furan derivatives, have shown significant in vitro antimicrobial activity. This research is vital for the development of new antimicrobial agents in the fight against resistant microorganisms (Zanatta et al., 2007).
Enzyme-catalyzed Synthesis of Biobased Building Blocks : Furan carboxylic acids, synthesized through enzyme-catalyzed processes, show promise as biobased building blocks in pharmaceutical and polymer industries. This enzymatic approach offers a sustainable method for synthesizing valuable chemicals (Jia et al., 2019).
Corrosion Inhibition in Mild Steel : Some furan derivatives have been studied for their ability to inhibit corrosion in mild steel, especially in acidic environments. This has implications in material science and engineering, particularly in extending the lifespan of metallic structures (Khaled, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Furan platform chemicals, including Furan-2-carboximidamide hydrochloride, have potential for a wide range of applications. They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . Future research may focus on optimizing the synthesis process and exploring new applications for these compounds .
properties
IUPAC Name |
furan-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQGDMLCRXCBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481529 | |
| Record name | furan-2-carboximidamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54610-69-4 | |
| Record name | furan-2-carboximidamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





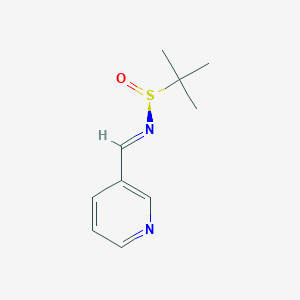


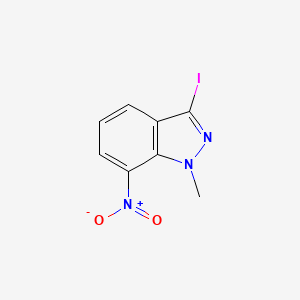
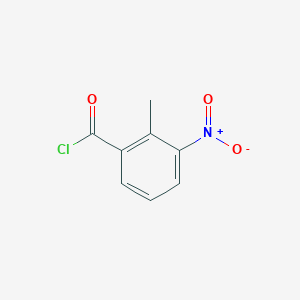


![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)
